2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds derived from this chemical structure have been synthesized and evaluated for their antimicrobial properties. For example, derivatives incorporating the antipyrine moiety have shown antimicrobial activity, suggesting their potential use in treating bacterial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor and Cytotoxic Applications
Various studies have focused on the synthesis of novel derivatives to evaluate their cytotoxic activity against different cancer cell lines. For instance, some newly synthesized compounds were tested and showed promising cytotoxic activities, indicating their potential as antitumor agents (Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020).
Insecticidal Applications
Research has also explored the insecticidal potential of derivatives, with some compounds being assessed against agricultural pests like the cotton leafworm, Spodoptera littoralis. These studies suggest the compounds' utility in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Imaging and Diagnostic Applications
Additionally, derivatives have been used in the synthesis of selective radioligands for imaging translocator proteins with PET, indicating their application in diagnostic imaging and research into neurological conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
COX-2 Inhibitory and Anti-inflammatory Applications
Novel thiadiazoles based on the chemical scaffold have been investigated for their COX-2 inhibitory and anti-inflammatory activities in irradiated rats, showcasing the therapeutic potential of such compounds in managing inflammation and pain (Ragab, Heiba, El-Gazzar, Abou-Seri, El-Sabbagh, & El-Hazek, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit cdks, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdks can affect the cell cycle pathway, leading to halted cell division and potential cell death .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-4-2-3-5-10(8)16-11(20)7-22-14-17-12-9(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYZEAZGOQPKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.